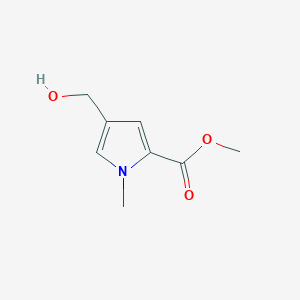

Methyl 4-(hydroxymethyl)-1-methyl-1H-pyrrole-2-carboxylate

描述

Structural Characterization

Molecular Architecture and Functional Groups

The molecular architecture of methyl 4-(hydroxymethyl)-1-methyl-1H-pyrrole-2-carboxylate is built upon a five-membered pyrrole ring containing a nitrogen heteroatom, which serves as the fundamental structural framework. The pyrrole ring exhibits aromatic character due to the delocalization of six π-electrons across the five-membered ring system, following Hückel's rule for aromaticity. This aromatic stabilization significantly influences the chemical reactivity and stability of the compound under various reaction conditions.

The compound features three distinct functional groups strategically positioned around the pyrrole core. At the 1-position, a methyl group is attached directly to the nitrogen atom, creating an N-methylpyrrole structure that affects the electron density distribution within the ring system. This N-methylation reduces the nucleophilicity of the nitrogen atom while simultaneously increasing the electron density of the carbon atoms within the ring through inductive effects.

The 2-position bears a methyl carboxylate group, which represents an electron-withdrawing functionality that influences the reactivity of adjacent carbon atoms. This ester group provides opportunities for hydrolysis, transesterification, and reduction reactions, making it a versatile synthetic handle for further chemical modifications. The positioning of this group at the 2-position creates a specific electronic environment that affects the regioselectivity of subsequent chemical transformations.

At the 4-position, a hydroxymethyl group extends from the pyrrole ring, introducing both nucleophilic and electrophilic character to the molecule. This primary alcohol functionality can participate in oxidation reactions to form aldehydes or carboxylic acids, nucleophilic substitution reactions, and condensation reactions with various electrophiles. The spatial arrangement of this hydroxymethyl group relative to the other substituents creates specific steric interactions that influence the overall molecular conformation.

Nomenclature and Synonyms

The systematic nomenclature of this compound follows International Union of Pure and Applied Chemistry conventions, with the primary name being this compound. This name systematically describes the substitution pattern by identifying the pyrrole core (1H-pyrrole), the positions of substituents (1-methyl, 2-carboxylate, 4-hydroxymethyl), and the nature of the ester group (methyl ester).

Alternative nomenclature systems provide additional systematic names that emphasize different structural aspects of the molecule. The compound is also known as 1H-Pyrrole-2-carboxylic acid, 4-(hydroxymethyl)-1-methyl-, methyl ester, which follows a more traditional approach by treating the molecule as a derivative of pyrrole-2-carboxylic acid. This nomenclature emphasizes the carboxylic acid functionality and its methyl ester derivative nature.

Database identifiers provide standardized reference points for chemical information systems. The Chemical Abstracts Service registry number 773871-57-1 serves as the unique identifier for this specific compound in chemical databases and literature searches. The PubChem compound identifier 29943636 provides access to comprehensive structural and property data in the PubChem database system.

Additional systematic identifiers include the International Chemical Identifier key CHKXRNGKOVCHRI-UHFFFAOYSA-N and the Simplified Molecular Input Line Entry System notation CN1C=C(C=C1C(=O)OC)CO. These standardized representations enable precise communication of structural information across different software systems and databases used in chemical research and development.

Physicochemical Properties (Molecular Weight, Solubility, Stability)

The molecular weight of this compound has been precisely determined through mass spectrometric analysis as 169.18 grams per mole. This molecular weight reflects the contribution of eight carbon atoms, eleven hydrogen atoms, one nitrogen atom, and three oxygen atoms that comprise the molecular formula C8H11NO3. The exact mass, determined through high-resolution mass spectrometry, is 169.073898 atomic mass units, providing precise identification capabilities for analytical applications.

The density of the compound has been calculated as 1.2 ± 0.1 grams per cubic centimeter at standard temperature and pressure conditions. This density value indicates that the compound is denser than water, which has significant implications for purification procedures, extraction protocols, and handling considerations in laboratory and industrial settings. The relatively high density compared to many organic compounds reflects the presence of multiple heteroatoms and polar functional groups within the molecular structure.

Table 1: Physical Properties of this compound

| Property | Value | Reference Conditions |

|---|---|---|

| Molecular Weight | 169.18 g/mol | Standard conditions |

| Exact Mass | 169.073898 amu | High-resolution MS |

| Density | 1.2 ± 0.1 g/cm³ | 25°C, 1 atm |

| Boiling Point | 317.1 ± 32.0°C | 760 mmHg |

| Flash Point | 145.6 ± 25.1°C | Standard test method |

| Refractive Index | 1.521 | Sodium D-line |

Thermal properties of the compound reveal important information about its stability and handling requirements. The boiling point has been determined as 317.1 ± 32.0 degrees Celsius at 760 millimeters of mercury pressure. This relatively high boiling point indicates strong intermolecular interactions, likely due to hydrogen bonding involving the hydroxymethyl group and dipole-dipole interactions involving the ester carbonyl group. The significant uncertainty range in the boiling point measurement suggests that thermal decomposition may occur at elevated temperatures, requiring careful temperature control during distillation or other thermal processes.

The flash point of 145.6 ± 25.1 degrees Celsius provides critical safety information for handling and storage procedures. This moderately high flash point indicates that the compound poses limited fire hazards under normal laboratory conditions but requires appropriate precautions when heated to elevated temperatures. The vapor pressure at 25 degrees Celsius is extremely low at 0.0 ± 0.7 millimeters of mercury, indicating minimal volatility at room temperature.

Storage stability studies indicate that optimal preservation requires low-temperature conditions to prevent degradation. Recommended storage conditions include maintenance at -4 degrees Celsius for short-term storage periods of one to two weeks, while longer storage periods of one to two years require temperatures of -20 degrees Celsius. These temperature requirements suggest that the compound may undergo slow decomposition at room temperature, possibly through hydrolysis of the ester group or oxidation of the hydroxymethyl functionality.

The logarithm of the partition coefficient (LogP) has been calculated as 0.61, indicating moderate hydrophilicity. This value suggests that the compound exhibits balanced solubility characteristics between aqueous and organic phases, which has important implications for extraction procedures, purification methods, and potential biological applications. The moderate LogP value reflects the competing influences of the hydrophobic pyrrole ring and methyl groups versus the hydrophilic hydroxymethyl and ester functionalities.

属性

IUPAC Name |

methyl 4-(hydroxymethyl)-1-methylpyrrole-2-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H11NO3/c1-9-4-6(5-10)3-7(9)8(11)12-2/h3-4,10H,5H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CHKXRNGKOVCHRI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C=C(C=C1C(=O)OC)CO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H11NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

169.18 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

准备方法

Precursor Cyclization and Functionalization

The core synthetic strategy for Methyl 4-(hydroxymethyl)-1-methyl-1H-pyrrole-2-carboxylate involves the formation of the pyrrole ring followed by selective substitution at the 4-position and esterification at the 2-position. The key synthetic steps are:

Starting Material: 4-(hydroxymethyl)pyrrole or its derivatives serve as the primary precursor. This compound contains the pyrrole ring with a hydroxymethyl substituent at the 4-position.

Esterification: The hydroxymethylpyrrole is reacted with methyl chloroformate under basic conditions to introduce the methyl carboxylate ester group at the 2-position. The base commonly used is triethylamine, which acts as a nucleophilic catalyst and acid scavenger.

Reaction Mechanism: The reaction proceeds via nucleophilic substitution, where the nucleophilic nitrogen of the pyrrole or the hydroxymethyl group attacks the electrophilic carbonyl carbon of methyl chloroformate, leading to ester formation.

Cyclization: In some approaches, the pyrrole ring is formed in situ by cyclization of suitable 1,4-dicarbonyl compounds with ammonia or primary amines, followed by hydroxymethylation and esterification steps.

Typical Reaction Conditions

Solvents: Polar aprotic solvents such as dichloromethane or tetrahydrofuran (THF) are preferred to dissolve reactants and facilitate nucleophilic substitution.

Temperature: Reactions are generally conducted at low to moderate temperatures (0–25°C) to control reaction rates and minimize side products.

Time: Reaction times range from several hours to overnight, depending on scale and conditions.

Purification: Post-reaction, purification is achieved via recrystallization or chromatographic techniques to isolate the pure ester product.

Industrial Production Methods

Industrial synthesis of this compound largely mirrors laboratory methods but incorporates process optimizations for scale, yield, and purity:

Continuous Flow Reactors: These reactors allow precise control over reaction parameters, improving reproducibility and throughput.

Optimized Catalysts and Bases: Use of more efficient bases or catalysts to enhance reaction rates and selectivity.

Purification: Industrial purification employs large-scale recrystallization and chromatographic methods, sometimes including solvent recovery systems to reduce waste.

Quality Control: Analytical methods such as HPLC, NMR, and mass spectrometry ensure batch consistency and purity.

Summary Table of Preparation Methods

| Step | Description | Reagents/Conditions | Notes |

|---|---|---|---|

| 1. Pyrrole ring formation | Cyclization of 1,4-dicarbonyl compounds with ammonia or primary amines | Ammonia or primary amine, solvent (e.g., ethanol), heat | Paal-Knorr synthesis often used |

| 2. Hydroxymethylation | Introduction of hydroxymethyl group at 4-position | Formaldehyde or paraformaldehyde, base | Controlled pH to avoid overreaction |

| 3. Esterification | Reaction of 4-(hydroxymethyl)pyrrole with methyl chloroformate | Methyl chloroformate, triethylamine, solvent (e.g., DCM), 0–25°C | Nucleophilic substitution forming methyl ester |

| 4. Purification | Recrystallization or chromatography | Suitable solvents (e.g., ethanol, ethyl acetate) | Ensures high purity for research/industrial use |

Research Findings and Reaction Analysis

The hydroxymethyl group at the 4-position is reactive and can be selectively functionalized or oxidized, which is important for downstream chemical modifications.

The ester group is stable under mild conditions but can be hydrolyzed or reduced if desired, providing synthetic flexibility.

The methyl group at the nitrogen (1-position) provides steric and electronic effects that influence reaction selectivity and compound stability.

Studies indicate that the nucleophilic substitution with methyl chloroformate is efficient and yields high-purity products when controlled under anhydrous and inert conditions.

Comparative Analysis with Related Compounds

| Compound | Key Functional Groups | Synthetic Complexity | Typical Applications |

|---|---|---|---|

| This compound | Hydroxymethyl, methyl, methyl ester | Moderate; requires selective substitution | Building block in organic synthesis, pharmaceutical intermediate |

| Methyl 4-formyl-1-methyl-1H-pyrrole-2-carboxylate | Formyl, methyl, methyl ester | Higher; requires formylation via Vilsmeier-Haack reaction | Intermediate in medicinal chemistry, anticancer research |

| 4-(Hydroxymethyl)pyrrole | Hydroxymethyl, pyrrole ring | Lower; precursor in synthesis | Intermediate for ester and other derivatives |

化学反应分析

Types of Reactions

Methyl 4-(hydroxymethyl)-1-methyl-1H-pyrrole-2-carboxylate undergoes several types of chemical reactions, including:

Oxidation: The hydroxymethyl group can be oxidized to a formyl or carboxyl group using oxidizing agents like potassium permanganate or chromium trioxide.

Reduction: The ester group can be reduced to an alcohol using reducing agents such as lithium aluminum hydride.

Substitution: The methyl and hydroxymethyl groups can participate in substitution reactions with various electrophiles or nucleophiles.

Common Reagents and Conditions

Oxidation: Potassium permanganate, chromium trioxide, and other strong oxidizing agents.

Reduction: Lithium aluminum hydride, sodium borohydride.

Substitution: Halogenating agents, alkylating agents, and nucleophiles like amines and thiols.

Major Products Formed

Oxidation: Formation of formyl or carboxyl derivatives.

Reduction: Formation of alcohol derivatives.

Substitution: Formation of various substituted pyrrole derivatives depending on the reagents used.

科学研究应用

Organic Synthesis

Methyl 4-(hydroxymethyl)-1-methyl-1H-pyrrole-2-carboxylate serves as a building block in organic synthesis, facilitating the preparation of more complex molecules. Its unique functional groups allow for various chemical modifications, making it valuable in the development of new compounds .

| Reaction Type | Description |

|---|---|

| Oxidation | Hydroxymethyl group can be oxidized to formyl or carboxyl derivatives. |

| Reduction | Ester group can be reduced to an alcohol using reducing agents like lithium aluminum hydride. |

| Substitution | Methyl and hydroxymethyl groups can participate in substitution reactions with electrophiles or nucleophiles. |

Pharmaceutical Research

This compound is explored for its potential biological activities , including:

- Antimicrobial Properties: Investigated for effectiveness against various pathogens.

- Anticancer Activities: Shows promise in inhibiting cancer cell growth.

- Anti-inflammatory Effects: Potential to modulate inflammatory responses .

Case Study: Anticancer Activity

A study demonstrated that derivatives of this compound exhibited significant cytotoxic effects on cancer cell lines, suggesting potential as a lead compound in anticancer drug development .

Materials Science

In industry, this compound is utilized in the development of materials with specific properties, such as:

作用机制

The mechanism of action of Methyl 4-(hydroxymethyl)-1-methyl-1H-pyrrole-2-carboxylate depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The hydroxymethyl and ester groups can participate in hydrogen bonding and other interactions, influencing the compound’s binding affinity and specificity.

相似化合物的比较

Hydroxymethyl vs. Formyl Derivatives

The hydroxymethyl group (-CH2OH) in the target compound increases hydrophilicity compared to the formyl (-CHO) analog (similarity score: 0.92) . While the formyl group is electrophilic and prone to nucleophilic attack (e.g., forming hydrazones or imines), the hydroxymethyl group participates in hydrogen bonding, influencing crystal packing and solubility . For instance, hydrogen-bonding networks in hydroxymethyl derivatives may enhance stability in solid-state formulations .

Amino and Chloro Derivatives

The amino-substituted analog (CAS 180258-45-1) exhibits basicity and salt formation (e.g., hydrochloride), improving aqueous solubility for drug delivery systems . In contrast, the chloro derivative (CAS 1261562-13-3) is more lipophilic, favoring membrane permeability in agrochemical applications .

Ester Group Variations

Ethyl esters (e.g., Ethyl 3-formyl-1H-pyrrole-2-carboxylate) generally exhibit lower polarity than methyl esters, altering pharmacokinetic profiles. Methyl esters are more prone to enzymatic hydrolysis, which can be advantageous in prodrug design .

Crystallographic Insights

Hydrogen-bonding patterns in hydroxymethyl derivatives, analyzed via graph set theory (e.g., Etter’s approach), reveal robust R₂²(8) motifs, stabilizing crystal lattices . Tools like SHELXL and ORTEP-III are critical for resolving anisotropic displacement parameters in such structures .

生物活性

Methyl 4-(hydroxymethyl)-1-methyl-1H-pyrrole-2-carboxylate is a pyrrole derivative that has garnered attention for its potential biological activities. This compound, characterized by its unique structure, has been investigated for various pharmacological properties, including antimicrobial, anticancer, and anti-inflammatory effects. This article provides a comprehensive overview of the biological activity of this compound, supported by research findings and case studies.

Chemical Structure and Properties

The molecular formula of this compound is C₉H₉N₁O₃, with a molecular weight of approximately 179.17 g/mol. The compound features a pyrrole ring with a hydroxymethyl group at the 4-position and a carboxylate ester at the 2-position.

| Property | Value |

|---|---|

| Molecular Formula | C₉H₉N₁O₃ |

| Molecular Weight | 179.17 g/mol |

| CAS Number | 67858-47-3 |

The biological activity of this compound is primarily attributed to its ability to interact with various biological targets through its functional groups. The hydroxymethyl group can participate in hydrogen bonding, enhancing the compound's interaction with enzymes and receptors. Additionally, the carboxylate group may engage in ionic interactions, further influencing the compound's pharmacological profile.

Antimicrobial Activity

Research has indicated that derivatives of pyrrole compounds exhibit significant antimicrobial properties. This compound has shown promise in inhibiting the growth of various bacterial strains. For instance, studies have demonstrated that compounds with similar structures possess minimum inhibitory concentrations (MIC) below 0.05 mg/mL against pathogenic bacteria such as Staphylococcus aureus and Escherichia coli .

Anticancer Properties

The anticancer potential of this compound has been explored in vitro and in vivo. In particular, studies have reported that this compound can induce apoptosis in cancer cell lines through the activation of caspase pathways. For example, a study indicated that pyrrole derivatives could reduce cell viability in human breast cancer cells (MCF-7) by more than 50% at concentrations as low as 10 µM .

Anti-inflammatory Effects

The anti-inflammatory properties of this compound have also been investigated. In models of acute inflammation, this compound was found to significantly reduce the levels of pro-inflammatory cytokines such as TNF-alpha and IL-6, suggesting its potential as an anti-inflammatory agent .

Case Studies

Case Study 1: Antimicrobial Evaluation

A recent study evaluated the antimicrobial activity of this compound against clinical isolates of Staphylococcus aureus. The results showed an MIC value of 0.025 mg/mL, indicating potent antibacterial activity. The compound was also tested against fungal strains, revealing moderate antifungal activity .

Case Study 2: Anticancer Activity in Breast Cancer Cells

In vitro assays were conducted on MCF-7 breast cancer cells treated with varying concentrations of this compound. The results demonstrated a dose-dependent decrease in cell viability, with significant apoptosis observed at concentrations above 10 µM after 48 hours of treatment .

常见问题

Basic Research Questions

Q. What are the key synthetic routes for Methyl 4-(hydroxymethyl)-1-methyl-1H-pyrrole-2-carboxylate, and how can intermediates be characterized?

- Synthesis Steps :

Pyrrole Ring Formation : Use the Paal-Knorr synthesis with a 1,4-dicarbonyl compound and methylamine .

Functionalization : Introduce the hydroxymethyl group via formylation followed by reduction (e.g., NaBH₄).

Esterification : React the carboxylic acid intermediate with methanol under acidic catalysis (H₂SO₄ or HCl).

- Characterization :

- NMR : Confirm regiochemistry and purity (e.g., ¹H NMR for methyl group integration at δ ~3.7 ppm).

- Mass Spectrometry (ESI-MS) : Validate molecular weight (e.g., [M+H]⁺ peak at m/z 200.1) .

- X-ray Diffraction : Resolve ambiguities in substituent positioning (e.g., using SHELXL for refinement) .

Q. How can crystallographic software (e.g., SHELX, ORTEP) validate the molecular structure of this compound?

- Structure Solution : Use SHELXD for phase determination from X-ray data .

- Refinement : Employ SHELXL to model anisotropic displacement parameters and hydrogen bonding networks .

- Visualization : ORTEP-3 generates thermal ellipsoid diagrams to assess positional accuracy (e.g., verifying planarity of the pyrrole ring) .

- Validation : Check CIF files with PLATON for geometric outliers (e.g., bond length deviations >0.02 Å) .

Advanced Research Questions

Q. How do hydrogen-bonding patterns influence the crystal packing of this compound, and how can they be analyzed?

- Graph Set Analysis : Apply Etter’s methodology to classify motifs (e.g., R₂²(8) or R₂²(10) for dimeric H-bonding) .

- Hirshfeld Surfaces : Quantify intermolecular interactions (e.g., O–H⋯O/N contacts contributing >30% of surface contacts) .

- Example : In related pyrrole carboxylates, centrosymmetric dimers form via N–H⋯O bonds, stabilizing layered packing .

Q. What methodological strategies resolve contradictions in synthetic yields or regioselectivity?

- Case Study : If nitration yields inconsistent substituent positions:

Computational Modeling : Use DFT to compare activation energies of nitration at C4 vs. C5 positions.

Reaction Monitoring : Employ in situ IR or HPLC to track intermediate formation.

Alternative Routes : Test electrophilic substitution under Lewis acid catalysis (e.g., FeCl₃ vs. H₂SO₄) .

Q. How can this compound serve as a precursor in medicinal chemistry, and what bioactivity assays are relevant?

- Applications :

- Antimicrobial Analogues : Introduce halogens (Br, Cl) at C4 via electrophilic substitution .

- Kinase Inhibitors : Modify the hydroxymethyl group to a sulfonamide for targeted binding .

- Assays :

- MTT Assay : Screen for cytotoxicity against cancer cell lines (e.g., IC₅₀ values <10 μM).

- Enzyme Inhibition : Test against COX-2 or PKA using fluorescence polarization .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。